2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- is a heterocyclic compound that has garnered significant attention due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and methyl groups on the pyridinone ring enhances its reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- typically involves the introduction of the difluoromethyl group onto the pyridinone ring. One common method is the difluoromethylation of pyridinones using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts such as copper or silver complexes . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted pyridinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity . The compound can also participate in various chemical reactions within biological systems, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-methyl-: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2(1H)-Pyridinone, 5-(trifluoromethyl)-6-methyl-: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in chemical properties and biological activity.
Uniqueness
2(1H)-Pyridinone, 5-(difluoromethyl)-6-methyl- is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5F2NO |
---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
5-(difluoromethylidene)-6-methylpyridin-2-one |
InChI |
InChI=1S/C7H5F2NO/c1-4-5(7(8)9)2-3-6(11)10-4/h2-3H,1H3 |
InChI Key |
YJKBMQLGYRMKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=CC1=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.